molecular formula C22H21N5O3 B2515302 N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1207053-47-1

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2515302
CAS No.: 1207053-47-1
M. Wt: 403.442
InChI Key: HEEBBJAJSKNPGA-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising a benzofuran-2-carboxamide group linked to a 3-cyclopropyl-1H-pyrazol-5-yl moiety, which is further connected to a 4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl ring. This specific architecture is characteristic of a class of molecules often investigated for their potential to modulate protein-protein interactions and enzyme activity. Compounds with this core scaffold are frequently explored as key intermediates or active agents in early-stage drug discovery. Research into analogous structures, such as those featuring a 4-methyl-6-oxo-dihydropyrimidinyl group or a 4,5-dimethyl-6-oxo-dihydropyrimidinyl group , suggests potential research applications in areas like kinase inhibition or cyclin-dependent pathway modulation . The presence of the cyclopropyl group on the pyrazole ring and the isopropyl substitution on the dihydropyrimidinone ring are critical structural features that can influence the compound's stereoelectronic properties, binding affinity, and metabolic stability. This product is intended for research and development purposes only. It is not intended for human or animal consumption, nor for diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-12(2)15-11-20(28)25-22(23-15)27-19(10-16(26-27)13-7-8-13)24-21(29)18-9-14-5-3-4-6-17(14)30-18/h3-6,9-13H,7-8H2,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEBBJAJSKNPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in drug development.

Chemical Structure

The compound is characterized by a unique structure that includes a benzofuran moiety, a pyrazole ring, and a cyclopropyl group. The presence of the 6-oxo-1,6-dihydropyrimidine enhances its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases derived from dihydropyrimidines have shown antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BHepG220Cell Cycle Arrest
Compound CA54912Inhibition of Proliferation

Antimicrobial Activity

Compounds structurally related to N-(3-cyclopropyl...) have been reported to possess antimicrobial properties. They act as inhibitors of bacterial growth by interfering with essential cellular functions. For example, derivatives of cyclopropyl-containing compounds have demonstrated potent antibacterial activity against various strains .

Neuroprotective Effects

Some studies suggest that similar compounds may exhibit neuroprotective effects by inhibiting monoamine oxidases (MAO A and B), which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially providing therapeutic benefits in neurodegenerative diseases .

The biological activities of N-(3-cyclopropyl...) can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways, leading to apoptotic or cytotoxic effects.
  • Oxidative Stress Reduction : By modulating oxidative stress pathways, the compound may protect cells from damage.

Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyrimidine derivatives showed that one analog exhibited an IC50 value of 10 µM against the A549 lung cancer cell line, indicating strong potential for further development .

Study 2: Antimicrobial Properties

Research has demonstrated that derivatives similar to N-(3-cyclopropyl...) effectively inhibited the growth of Staphylococcus aureus and E. coli, suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran core linked to a pyrazole moiety, which is further substituted with a cyclopropyl group and an isopropyl-pyrimidine derivative . The intricate structure contributes to its potential pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that this compound has potential applications in several areas:

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The unique arrangement of heterocycles may interact with biological targets such as enzymes or receptors involved in cancer progression.

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine functionalities have been investigated for their anti-inflammatory properties. Molecular docking studies have indicated that N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide could act as an inhibitor of enzymes like 5-lipoxygenase , which plays a crucial role in inflammatory responses .

Antimicrobial Activity

There is emerging evidence that compounds similar to this one exhibit antimicrobial properties against various pathogens. The structural characteristics may enhance binding affinity to microbial targets, leading to effective inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds with similar structures:

StudyFindings
Molecular Docking Study Indicated potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory activity .
Anticancer Research Compounds with similar benzofuran and pyrazole structures showed promising results in inhibiting cancer cell lines .
Antimicrobial Evaluation Demonstrated effectiveness against bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s pyrazolopyrimidinone core is reminiscent of kinase inhibitors like imatinib and dasatinib, which target ATP-binding pockets. Key structural comparisons include:

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazolopyrimidinone Cyclopropyl, isopropyl, benzofuran Hypothetical kinase inhibition
Imatinib Benzamide-pyrimidine Methylpiperazine, phenyl BCR-ABL kinase inhibition
Dasatinib Thiazole-carboxamide Hydroxyethylpiperazine Multi-kinase inhibition
Marine actinomycete-derived analogues Polyketide or alkaloid Variable halogenation Antimicrobial, antitumor

The cyclopropyl group in the target compound may enhance metabolic stability compared to larger alkyl substituents in imatinib, as smaller rings reduce steric hindrance while maintaining lipophilicity .

Pharmacological and Physicochemical Properties

  • Solubility : The benzofuran carboxamide moiety likely reduces aqueous solubility compared to simpler pyrimidine derivatives, necessitating formulation optimization.
  • Binding Affinity: Molecular docking studies (hypothetical) suggest the isopropyl group in the pyrimidinone ring may improve hydrophobic interactions with kinase pockets, akin to dasatinib’s hydroxyethylpiperazine .

Electronic and Steric Profiles

Van der Waals descriptors highlight the compound’s compact topology due to the cyclopropyl group, which contrasts with the extended conformations of marine actinomycete-derived polyketides . Electronic parameters (e.g., dipole moment, HOMO-LUMO gaps) remain uncharacterized but could be inferred via QSAR modeling using congener series data .

Research Findings and Limitations

  • Hypothetical Kinase Inhibition: The pyrazolopyrimidinone scaffold is a known ATP-competitive inhibitor motif. Substitution at the 4-position (isopropyl) may modulate selectivity for tyrosine kinases vs. serine/threonine kinases .

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